![molecular formula C15H17NO4 B13437121 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol
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Overview
Description
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is a complex organic compound featuring a furan ring, a tetrahydroisoquinoline structure, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol typically involves multi-step organic reactionsThe tetrahydroisoquinoline structure is then synthesized and coupled with the furan derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. Techniques such as continuous flow reactors and high-pressure systems can be employed to optimize the reaction conditions and scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring and other functional groups can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted furan derivatives .
Scientific Research Applications
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Shares the furan ring and hydroxymethyl group but lacks the tetrahydroisoquinoline structure.
Furfural: Contains a furan ring but differs in its functional groups and overall structure.
Levulinic Acid: A derivative of 5-(Hydroxymethyl)furfural, formed through further oxidation.
Uniqueness
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is unique due to its combination of a furan ring, tetrahydroisoquinoline structure, and multiple hydroxyl groups.
Biological Activity
The compound 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol (also known as 4,8-THQ-HMF) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.3 g/mol
- InChIKey : SQKUOSJGLMHAHJ-UHFFFAOYSA-N
The structure features a tetrahydroisoquinoline core with hydroxymethyl and furan substituents, which are essential for its biological activity.
Spectroscopic Data
The compound's characterization can be supported by various spectroscopic methods, including NMR and mass spectrometry. For instance, the NMR data provides insights into the compound's conformational characteristics and electronic environment.
Pharmacological Effects
Research indicates that 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : There is evidence suggesting that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:
- Free Radical Scavenging : The hydroxymethyl and furan groups may contribute to the scavenging of free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in oxidative stress pathways.
Study 1: Antioxidant Activity
A study conducted by Dousa et al. (2011) evaluated the antioxidant potential of various isoquinoline derivatives, including 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Compound | IC50 (μM) | % Inhibition |
---|---|---|
4,8-THQ-HMF | 25 | 75% |
Control | - | - |
Study 2: Antimicrobial Properties
In a separate study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C15H17NO4/c1-16-7-12(19)10-3-2-4-11(18)14(10)15(16)13-6-5-9(8-17)20-13/h2-6,12,15,17-19H,7-8H2,1H3 |
InChI Key |
SQKUOSJGLMHAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1C3=CC=C(O3)CO)C(=CC=C2)O)O |
Origin of Product |
United States |
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